molecular formula C22H22N4O2 B3818310 N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3818310
M. Wt: 374.4 g/mol
InChI Key: JMKNBMWSCGUPAF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, an indole moiety, and a hydroxy-phenylethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the indole and hydroxy-phenylethyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrazole ring can produce a dihydropyrazole derivative.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)-2-(1H-indol-1-yl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-(1H-indol-1-yl)ethanamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-25(15-21(27)17-8-3-2-4-9-17)22(28)19-13-18(23-24-19)14-26-12-11-16-7-5-6-10-20(16)26/h2-13,21,27H,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNBMWSCGUPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC=CC=C1)O)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-(2-hydroxy-2-phenylethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

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